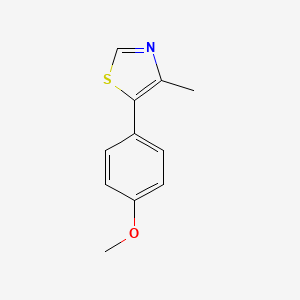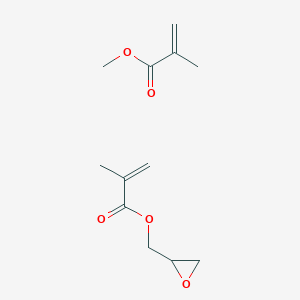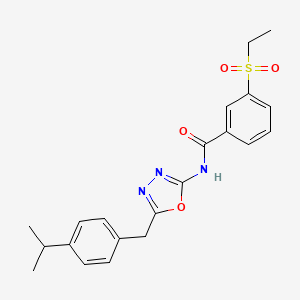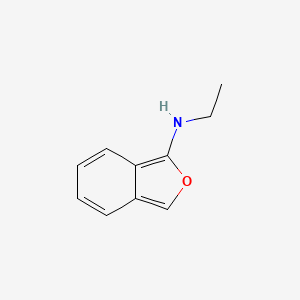
5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the thiazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazolidines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites . This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential anti-inflammatory agent. Additionally, its interaction with other enzymes and receptors may contribute to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
5-(4-Methoxyphenyl)-4-methyl-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its thiazole ring, which imparts distinct electronic and steric properties compared to indole and imidazole derivatives . These differences can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C11H11NOS |
|---|---|
分子量 |
205.28 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NOS/c1-8-11(14-7-12-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 |
InChI 键 |
FILIKCSDZLZVNC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one](/img/structure/B14126544.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14126550.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)


![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
![1-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B14126614.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14126622.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126623.png)


